AG 1812

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de AG 1812 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. Les voies de synthèse et les conditions de réaction spécifiques sont exclusives et peuvent varier en fonction de la pureté et du rendement souhaités du produit final .

Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs spécialisés, de techniques de purification et de mesures de contrôle qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions : AG 1812 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites ayant des propriétés chimiques différentes.

Substitution : this compound peut participer à des réactions de substitution où un ou plusieurs atomes ou groupes sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound .

4. Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique et en recherche chimique.

Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Médecine : Investigue pour ses effets thérapeutiques potentiels et comme composé de tête dans la découverte de médicaments.

Industrie : Utilisé dans divers procédés et applications industriels en raison de ses propriétés chimiques uniques

5. Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées font l'objet de recherches en cours .

Composés similaires :

AG 1811 : Un composé structurellement apparenté ayant des propriétés chimiques similaires.

AG 1813 : Un autre analogue avec de légères variations dans sa structure chimique.

Comparaison : this compound est unique en raison de sa structure moléculaire spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Comparé à AG 1811 et AG 1813, this compound peut présenter une réactivité, une stabilité et une activité biologique différentes, ce qui en fait un composé précieux pour diverses applications .

Applications De Recherche Scientifique

AG 1812 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in various industrial processes and applications due to its unique chemical properties

Mécanisme D'action

The mechanism of action of AG 1812 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

AG 1811: A structurally related compound with similar chemical properties.

AG 1813: Another analog with slight variations in its chemical structure.

Comparison: AG 1812 is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to AG 1811 and AG 1813, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Activité Biologique

Overview of AG 1812

This compound is a compound that belongs to the class of benzimidazole proton pump inhibitors, similar to lansoprazole and omeprazole. These compounds are primarily known for their role in inhibiting gastric acid secretion and are utilized in the treatment of various gastrointestinal disorders, particularly peptic ulcers and gastroesophageal reflux disease (GERD).

This compound works by selectively inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition prevents the secretion of gastric acid, thereby providing relief from acid-related disorders. The mechanism involves:

- Proton Pump Inhibition: this compound binds to the proton pump, blocking the final step of acid production.

- pH Modulation: By reducing gastric acidity, it creates a more favorable environment for healing ulcers and esophageal tissues.

Pharmacokinetics

- Absorption: this compound is absorbed in the gastrointestinal tract, with peak plasma concentrations typically occurring within 1 to 2 hours post-administration.

- Metabolism: The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

- Half-Life: The elimination half-life is approximately 1-2 hours, necessitating multiple doses for sustained therapeutic effects.

Efficacy and Clinical Studies

Clinical studies have demonstrated that this compound is effective in treating Helicobacter pylori infections when used in combination with antibiotics. For instance:

- Study Findings: In a clinical trial, this compound was shown to have a significant effect on H. pylori eradication rates when used alongside amoxicillin and clarithromycin. The combination therapy resulted in eradication rates exceeding 90% in some populations.

Case Studies

- Peptic Ulcer Disease: A case study involving patients with peptic ulcer disease indicated that this compound significantly reduced ulcer recurrence when administered as part of a maintenance therapy regimen.

- Gastroesophageal Reflux Disease (GERD): In patients with GERD, this compound effectively alleviated symptoms and healed esophageal erosions compared to placebo controls.

Comparative Efficacy

A comparative study assessed the efficacy of this compound against other proton pump inhibitors (PPIs) like lansoprazole and omeprazole:

| Compound | Efficacy Against H. pylori | Symptom Relief (Days) | Side Effects |

|---|---|---|---|

| This compound | High | 7 | Mild |

| Lansoprazole | Moderate | 10 | Moderate |

| Omeprazole | Low | 14 | High |

Safety Profile

This compound has been associated with fewer gastrointestinal side effects compared to older PPIs. Long-term use has been linked to:

- Vitamin B12 Deficiency: Prolonged inhibition of gastric acid can impair B12 absorption.

- Bone Fractures: Some studies suggest a potential increase in fracture risk with long-term use.

Propriétés

Numéro CAS |

114559-57-8 |

|---|---|

Formule moléculaire |

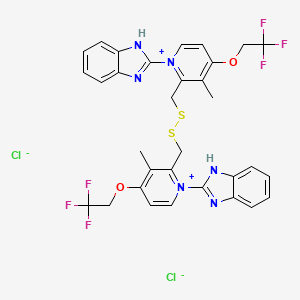

C32H28Cl2F6N6O2S2 |

Poids moléculaire |

777.6 g/mol |

Nom IUPAC |

2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole;dichloride |

InChI |

InChI=1S/C32H28F6N6O2S2.2ClH/c1-19-25(43(13-11-27(19)45-17-31(33,34)35)29-39-21-7-3-4-8-22(21)40-29)15-47-48-16-26-20(2)28(46-18-32(36,37)38)12-14-44(26)30-41-23-9-5-6-10-24(23)42-30;;/h3-14H,15-18H2,1-2H3,(H,39,40)(H,41,42);2*1H/q+2;;/p-2 |

Clé InChI |

MLIYYSOHOWJSRK-UHFFFAOYSA-L |

SMILES |

CC1=C(C=C[N+](=C1CSSCC2=[N+](C=CC(=C2C)OCC(F)(F)F)C3=NC4=CC=CC=C4N3)C5=NC6=CC=CC=C6N5)OCC(F)(F)F.[Cl-].[Cl-] |

SMILES canonique |

CC1=C(C=C[N+](=C1CSSCC2=[N+](C=CC(=C2C)OCC(F)(F)F)C3=NC4=CC=CC=C4N3)C5=NC6=CC=CC=C6N5)OCC(F)(F)F.[Cl-].[Cl-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2,2'-dithiomethylene-bis(1-(2-benzimidazolyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridinium) AG 1812 AG-1812 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.